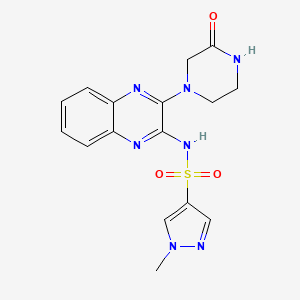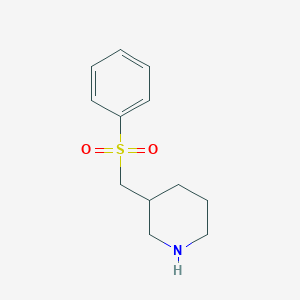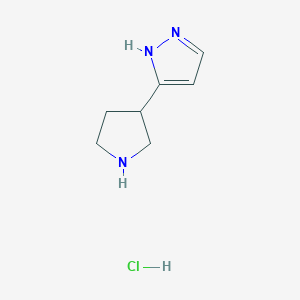![molecular formula C24H24N6O2 B2986320 5-methyl-2-phenyl-7-(4-(pyridin-3-ylmethyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one CAS No. 1040648-32-5](/img/structure/B2986320.png)
5-methyl-2-phenyl-7-(4-(pyridin-3-ylmethyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-methyl-2-phenyl-7-(4-(pyridin-3-ylmethyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one is a useful research compound. Its molecular formula is C24H24N6O2 and its molecular weight is 428.496. The purity is usually 95%.
BenchChem offers high-quality 5-methyl-2-phenyl-7-(4-(pyridin-3-ylmethyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-methyl-2-phenyl-7-(4-(pyridin-3-ylmethyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Molecular Interaction and Pharmacological Characterization
A structural motif known as 1,4-disubstituted aromatic piperazines, which includes derivatives similar to the chemical structure of interest, has been identified as having significant affinity towards aminergic G protein-coupled receptors. The addition of a pyrazolo[1,5-a]pyridine heterocyclic appendage to the arylpiperazine core has resulted in the discovery of high-affinity dopamine receptor partial agonists. These compounds have shown preferential activation of G proteins over β-arrestin recruitment at dopamine D2 receptors, indicating potential therapeutic applications as novel antipsychotic agents due to their G protein-biased partial agonistic properties (Möller et al., 2017).
Molecular Structure Investigations
Investigations into the molecular structure of s-triazine derivatives incorporating pyrazole/piperidine/aniline moieties have been conducted. This research involved X-ray crystallography combined with Hirshfeld and DFT calculations, which provided insights into the intermolecular interactions and electronic properties of these compounds. Such studies are crucial for understanding the structural basis of their biological activity and for designing compounds with enhanced pharmacological properties (Shawish et al., 2021).
Synthesis and Antimicrobial Evaluation
The synthesis and evaluation of novel pyridine-2(1H)-thiones, nicotinamides, and thiophene derivatives containing antipyrine moiety have demonstrated significant antimicrobial and antifungal activities. Such research underscores the potential of structurally related compounds in the development of new antimicrobial agents, highlighting the versatility of the core chemical scaffold in addressing various therapeutic needs (Othman, 2013).
Antagonist Activity and Molecular Interaction
Studies on compounds containing the piperazine and pyrazole moieties have elucidated their antagonist activity against CB1 cannabinoid receptors. Through molecular orbital methods and pharmacophore models, the antagonistic properties and potential therapeutic applications of these compounds in treating conditions mediated by CB1 receptors have been explored (Shim et al., 2002).
Propiedades
IUPAC Name |
5-methyl-2-phenyl-7-[4-(pyridin-3-ylmethyl)piperazine-1-carbonyl]pyrazolo[4,3-c]pyridin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N6O2/c1-27-16-20(22-21(17-27)24(32)30(26-22)19-7-3-2-4-8-19)23(31)29-12-10-28(11-13-29)15-18-6-5-9-25-14-18/h2-9,14,16-17H,10-13,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBEVEUYEPMZRJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCN(CC4)CC5=CN=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-2-phenyl-7-(4-(pyridin-3-ylmethyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(7-cyclopropyl-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanyl-N-(4-fluorophenyl)acetamide](/img/structure/B2986237.png)
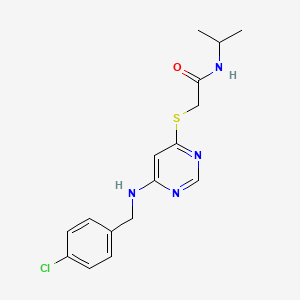
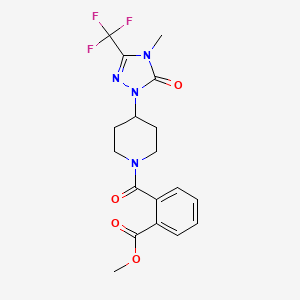
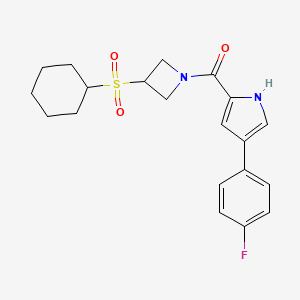
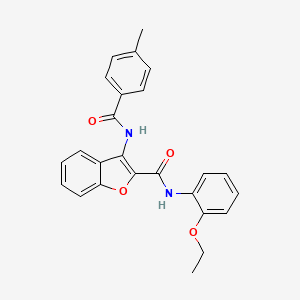

![3-benzyl-5-(2-methylbenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2986247.png)
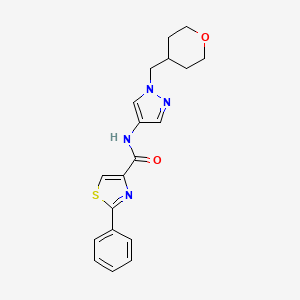
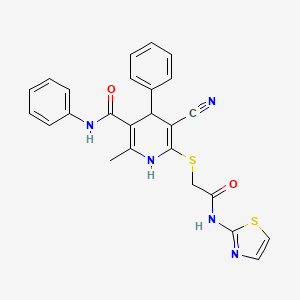
![2-Phenylindeno[2,1-b]pyran-9-carbaldehyde](/img/structure/B2986253.png)
![6-Bromo-2-{2-[4-(dimethylamino)phenyl]ethenyl}quinoline-4-carboxylic acid](/img/structure/B2986254.png)
